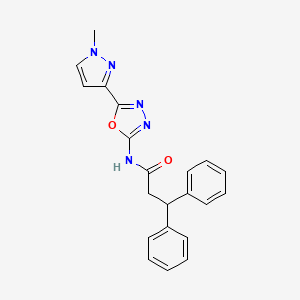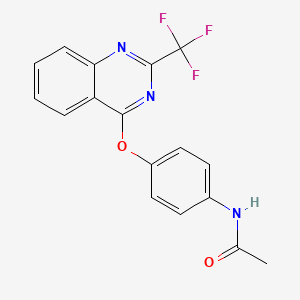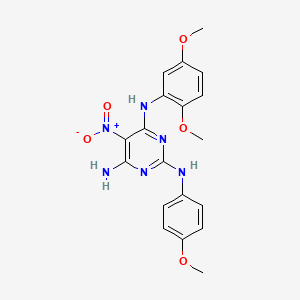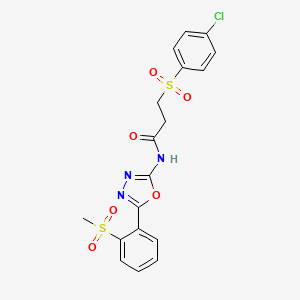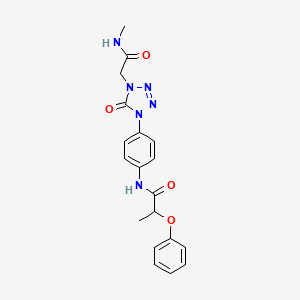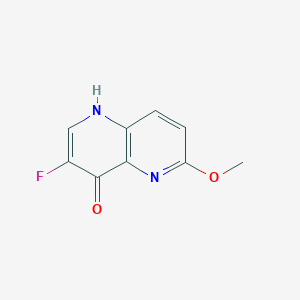
3-Fluoro-6-methoxy-1,5-naphthyridin-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "3-Fluoro-6-methoxy-1,5-naphthyridin-4-ol" is not directly mentioned in the provided papers. However, the papers discuss various naphthyridine derivatives with fluoro and methoxy substituents, which are structurally related to the compound of interest. These derivatives have been synthesized and evaluated for their biological activities, such as antibacterial and anticancer properties. The presence of fluoro and methoxy groups on the naphthyridine core is significant in determining the compound's activity and interaction with biological targets .
Synthesis Analysis
The synthesis of naphthyridine derivatives typically involves the formation of the naphthyridine core followed by the introduction of substituents at specific positions. For instance, the synthesis of 5-methoxy- and 5-hydroxy-6-fluoro-1,8-naphthyridone-3-carboxylic acid derivatives involves the preparation of the naphthyridone core and subsequent functionalization at the 5-position with methoxy or hydroxy groups . Similarly, the synthesis of 7-(3-amino-1-pyrrolidinyl)-1-ethyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid and its analogues includes the introduction of cyclic amino groups at the C-7 position . These synthetic routes provide a basis for the potential synthesis of "3-Fluoro-6-methoxy-1,5-naphthyridin-4-ol" by modifying the naphthyridine core and introducing the appropriate substituents.
Molecular Structure Analysis
The molecular structure of naphthyridine derivatives is characterized by the naphthyridine core, which can adopt various substituents that influence the overall molecular conformation and properties. For example, the Schiff base "N'-[(1E)-(4-Fluorophenyl)methylene]-6-methoxy-2-naphthohydrazide" is described as almost planar with specific hydrogen bonding and weak interactions stabilizing the crystal structure . These structural insights are relevant for understanding the potential conformation and interactions of "3-Fluoro-6-methoxy-1,5-naphthyridin-4-ol" in a solid-state environment.
Chemical Reactions Analysis
The chemical reactivity of naphthyridine derivatives is influenced by the presence of substituents, which can participate in various chemical reactions. For instance, the Schiff base formation involves a condensation reaction between a hydrazide and an aldehyde . The addition of anilines to naphthoquinone, influenced by fluorine substitution, is another example of the chemical reactivity of these compounds . These reactions provide a context for the types of chemical transformations that "3-Fluoro-6-methoxy-1,5-naphthyridin-4-ol" might undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of naphthyridine derivatives, such as solubility, stability, and electronic properties, are determined by their molecular structure. The presence of electron-withdrawing or electron-donating groups, such as fluoro and methoxy, can significantly affect these properties. For example, the antibacterial activity of the synthesized naphthyridone derivatives is partly attributed to their ability to inhibit bacterial protein synthesis, which is related to their chemical structure and properties . The redox reactivity and NMR properties of fluoro-substituted naphthoquinones also highlight the impact of substituents on the compound's behavior . These studies provide insights into the expected properties of "3-Fluoro-6-methoxy-1,5-naphthyridin-4-ol".
科学的研究の応用
Synthesis and Production
- The compound 3-Fluoro-6-methoxy-1,5-naphthyridin-4-ol is involved in synthetic routes for producing fluoronaphthyridines. These routes highlight the importance of the method of introducing the fluorine atom, with the use of elemental fluorine for selective ortho-fluorination being particularly noteworthy. This process has been deemed crucial for large-scale production and demonstrates the compound's significance in chemical synthesis (Abele et al., 2014).
Antitumor Applications
- In the field of cancer research, derivatives of 3-Fluoro-6-methoxy-1,5-naphthyridin-4-ol, specifically 7-substituted 6-fluoro-1,4-dihydro-4-oxo-1-(2-thiazolyl)-1,8-naphthyridine-3-carboxylic acids, have been explored for their antitumor properties. Investigations into their structure-activity relationships revealed that these compounds display moderate cytotoxic activity against various tumor cell lines, making them potential candidates for antitumor agents (Tsuzuki et al., 2004).
Potential in Antimalarial Research
- A study on N4-substituted 2-methoxy(and 2-hydroxy)-1,5-naphthyridin-4-amines, derived from compounds related to 3-Fluoro-6-methoxy-1,5-naphthyridin-4-ol, investigated their potential as antimalarial agents. However, these compounds showed no significant antimalarial activity in preliminary in vivo screens against Plasmodium vinckei vinckei in mice, indicating the need for further modification and study in this area (Barlin & Tan, 1984).
Applications in Organic Light-Emitting Diodes (OLEDs)
- In the field of electronics, derivatives of 3-Fluoro-6-methoxy-1,5-naphthyridin-4-ol have been utilized in the synthesis of group III metal chelates for OLED applications. These metal chelates, based on 4-hydroxy-1,5-naphthyridine derivatives, display deep blue fluorescence, wide band gap energy, high charge carrier mobility, and superior thermal stability. Their application in OLEDs demonstrates their potential as versatile and effective materials in electronic devices (Liao et al., 2009).
特性
IUPAC Name |
3-fluoro-6-methoxy-1H-1,5-naphthyridin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2O2/c1-14-7-3-2-6-8(12-7)9(13)5(10)4-11-6/h2-4H,1H3,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZXHFOPWZZWASH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=C(C=C1)NC=C(C2=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Chloro-4-fluoro-N-[2-(3-pyridin-2-ylpyrazol-1-yl)ethyl]benzamide](/img/structure/B3006623.png)

![4-(4-bromophenyl)-2-[5-(4-methylphenyl)-1H-pyrazol-1-yl]-1,3-thiazole](/img/structure/B3006627.png)
![{[4-(Difluoromethoxy)-3-ethoxyphenyl]methyl}(methyl)amine](/img/structure/B3006629.png)
![2-[(5-Fluoro-2-methylphenyl)amino]cyclobutan-1-ol](/img/structure/B3006631.png)
![[2-[2-(Cyclohexen-1-yl)ethylamino]-2-oxoethyl] 3,4,5,6-tetrachloropyridine-2-carboxylate](/img/structure/B3006632.png)

